1-(2-Methoxyphenyl)hexan-1-one
Overview
Description
1-(2-Methoxyphenyl)hexan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a hexanone backbone substituted with a methoxyphenyl group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-methoxyphenyl)hexanoic acid.
Reduction: Formation of 1-(2-methoxyphenyl)hexanol.
Substitution: Formation of various substituted phenylhexanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)hexan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for ketone reductases, undergoing reduction to form the corresponding alcohol. The methoxy group can influence the compound’s reactivity and interaction with enzymes or other molecular targets.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)hexan-2-one: Similar structure but with the ketone group at the second carbon position.
1-(2-Hydroxyphenyl)hexan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)hexan-1-one: Similar structure but with the methoxy group at the para position.
Uniqueness: 1-(2-Methoxyphenyl)hexan-1-one is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and interaction with biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIAYHLHAKSDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496396 | |
Record name | 1-(2-Methoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364760-94-1 | |
Record name | 1-(2-Methoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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